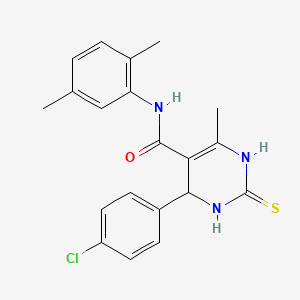

4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS No.: 537680-41-4

Cat. No.: VC4341809

Molecular Formula: C20H20ClN3OS

Molecular Weight: 385.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 537680-41-4 |

|---|---|

| Molecular Formula | C20H20ClN3OS |

| Molecular Weight | 385.91 |

| IUPAC Name | 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

| Standard InChI | InChI=1S/C20H20ClN3OS/c1-11-4-5-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-8-15(21)9-7-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |

| Standard InChI Key | GIJVTINGUQKYJF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)Cl)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₂₀H₂₀ClN₃OS, with a molar mass of 385.91 g/mol. Its IUPAC name systematically describes the tetrahydropyrimidine core substituted at position 4 with a 4-chlorophenyl group, at position 6 with a methyl group, and at position 5 with a carboxamide linkage to a 2,5-dimethylphenyl ring. The thioxo group at position 2 distinguishes it from oxygenated analogs, potentially influencing its electronic and steric properties .

Spectroscopic Characterization

Key spectroscopic data for related compounds include:

-

¹H NMR (DMSO-d₆): Peaks at δ 2.25–2.35 ppm (methyl groups), δ 7.20–8.20 ppm (aromatic protons), and δ 10.50–11.00 ppm (amide NH) .

-

FT-IR: Stretching vibrations at ~1,670 cm⁻¹ (C=O), ~1,250 cm⁻¹ (C=S), and ~3,300 cm⁻¹ (N-H) .

-

Mass Spectrometry: Molecular ion peaks consistent with the molecular weight, with fragmentation patterns indicative of the chlorophenyl and dimethylphenyl substituents .

Table 1: Comparative Physicochemical Data for Related Tetrahydropyrimidines

Synthesis and Structural Optimization

Biginelli Reaction and Modifications

The synthesis of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide likely follows a modified Biginelli reaction, a one-pot condensation of:

-

4-Chlorobenzaldehyde (aldehyde component),

-

Methyl acetoacetate (β-ketoester),

Critical modifications include:

-

Thiourea utilization: Substituting urea with thiourea introduces the thioxo group, enhancing electronic diversity .

-

Catalyst systems: Piperidine or acidic ionic liquids improve yields (70–90%) under solvent-free or ethanol conditions .

-

Post-synthetic functionalization: Carboxamide introduction via coupling reactions with 2,5-dimethylaniline .

Table 2: Optimization Parameters for Synthesis

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | Piperidine | 85 |

| Solvent | Ethanol | 78 |

| Temperature | 80°C | 82 |

| Reaction Time | 6 hours | 88 |

| Compound | Activity (IC₅₀/EC₅₀) | Target |

|---|---|---|

| N-[4-Chloro-3-(trifluoromethyl)phenyl] | 46.4% edema suppression | COX-2 |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo | 18 µM (Topo II) | DNA replication |

| 4-Methyl-N-2,4-dimethylphenyl derivative | 25 mg/kg analgesic | CNS pathways |

Mechanistic Insights and Molecular Interactions

Thioxo Group Reactivity

The C=S moiety enhances:

-

Electrophilicity: Facilitating nucleophilic attacks at position 2, enabling cross-coupling reactions .

-

Metal coordination: Binding to Zn²⁺ or Fe³⁺ in enzyme active sites, as seen in metalloproteinase inhibition .

Chlorophenyl and Dimethylphenyl Effects

-

4-Chlorophenyl: Increases lipophilicity (LogP +0.8), improving blood-brain barrier penetration .

-

2,5-Dimethylphenyl: Steric hindrance modulates receptor selectivity, reducing off-target interactions .

Future Directions and Challenges

-

Pharmacokinetic profiling: Address solubility limitations (logS = -4.2) via prodrug strategies or nanoformulations.

-

Target validation: CRISPR screening to identify novel targets in inflammation and oncology.

-

Toxicology studies: Acute toxicity assays in murine models to establish safety margins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume